molecular formula C8H12ClNO B1580879 3-(2-Aminoethyl)phenol hydrochloride CAS No. 3458-98-8

3-(2-Aminoethyl)phenol hydrochloride

Cat. No.: B1580879
CAS No.: 3458-98-8
M. Wt: 173.64 g/mol
InChI Key: GTIWCKXKQGMMQZ-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)phenol hydrochloride, also known as meta-tyramine hydrochloride, is a chemical compound with the molecular formula C8H11NO·HCl. It is a derivative of phenol and contains an aminoethyl group attached to the benzene ring. This compound is known for its role as a neuromodulator and its ability to be metabolized into dopamine .

Mechanism of Action

Target of Action

The primary target of 3-(2-Aminoethyl)phenol hydrochloride is the dopamine biosynthetic process . Dopamine is a neurotransmitter that plays a crucial role in various brain functions, including mood regulation, reward, and motor control.

Mode of Action

this compound acts by inducing the release of catecholamine . Catecholamines are a group of neurotransmitters, including dopamine, which are involved in transmitting signals in the brain and other areas of the body. The compound’s interaction with its targets results in changes in neurotransmitter levels, which can have various physiological effects.

Biochemical Pathways

this compound affects the biochemical pathway of dopamine synthesis. It is metabolized into dopamine via peripheral or brain CYP2D6 enzymes in humans . Interestingly, it appears to inhibit the synthesis of dopamine , suggesting a complex role in regulating dopamine levels in the body.

Pharmacokinetics

An important characteristic of this compound is its impediment to cross the blood-brain barrier, which restrains its side effects to only nonpsychoactive peripheral sympathomimetic effects .

Biochemical Analysis

Biochemical Properties

3-(2-Aminoethyl)phenol hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with enzymes such as cytochrome P450 2D6, which metabolizes it into dopamine . This interaction is essential for the regulation of dopamine levels in the brain. Additionally, this compound can inhibit the synthesis of dopamine, affecting the overall neurotransmitter balance .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the synthesis of dopamine, which in turn impacts cell signaling pathways related to neurotransmission . The compound also influences gene expression by modulating the activity of enzymes involved in neurotransmitter synthesis. Furthermore, this compound affects cellular metabolism by altering the levels of key metabolites involved in neurotransmitter synthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cytochrome P450 2D6, which metabolizes it into dopamine . This interaction is crucial for the regulation of dopamine levels in the brain. Additionally, this compound can inhibit the synthesis of dopamine by interacting with enzymes involved in its production . This inhibition affects the overall balance of neurotransmitters in the brain, leading to changes in cell signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of neurotransmitter synthesis and regulation . These effects are observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when studying this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate neurotransmitter levels without causing significant adverse effects . At high doses, this compound can lead to toxic effects, including disruptions in neurotransmitter balance and potential neurotoxicity . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to neurotransmitter synthesis. It interacts with enzymes such as cytochrome P450 2D6, which metabolizes it into dopamine . This interaction is crucial for maintaining the balance of neurotransmitters in the brain. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in neurotransmitter synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . This interaction affects the localization and accumulation of the compound within specific cellular compartments, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and its overall mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)phenol hydrochloride typically involves the reaction of 3-hydroxybenzaldehyde with nitromethane to form 3-nitrobenzyl alcohol. This intermediate is then reduced to 3-(2-aminoethyl)phenol, which is subsequently converted to its hydrochloride salt by reaction with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-Aminoethyl)phenol hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which allows it to be metabolized into dopamine and its role as a neuromodulator. This unique combination of properties makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(2-aminoethyl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c9-5-4-7-2-1-3-8(10)6-7;/h1-3,6,10H,4-5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIWCKXKQGMMQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

588-05-6 (Parent)
Record name m-Tyramine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003458988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20188137
Record name Phenol, 3-(2-aminoethyl)-, hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3458-98-8, 588-05-6
Record name Phenol, 3-(2-aminoethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3458-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Tyramine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3-(2-aminoethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-aminoethyl)phenol hydrochloride
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.361
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-Hydroxyphenethylamine hydrochloride
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Synthesis routes and methods

Procedure details

To a stirred solution of 2-(3-methoxyphenyl)ethylamine (10.0 g, 66.2 mmol) in dry CH2Cl2 (100 mL) at −78° C. was added a 1M solution of BBr3 in CH2Cl2 (200 mL, 3 eq.) and the solution was allowed to slowly warm to RT. After stirring for 3 h at RT the resulting precipitate was filtered off, washed with CH2Cl2 (200 mL) and dried. The off-white solid was dissolved in cold H2O (50 mL) and the insoluble material was filtered off. The acidic filtrate (pH 1.2) was made basic (pH 13.0) with 10 N NaOH and the resulting yellow solution was extracted with ether (100 mL) and the organic layer was discarded. The aqueous layer was re-acidified with conc. HCl to pH 1.5 and then made alkaline (pH 9–10) with conc. NH4OH. The aqueous layer was then extracted with n-butanol (2×150 mL), dried (K2CO3) and concentrated to dryness to afford a viscous oil. The oily residue was then dissolved in MeOH (10 mL) and a solution of saturated HCl/MeOH was added. The solution was concentrated to small volume and ether was added to give a precipitate. The ether was decanted off to afford the desired compound as an off white solid (6.5 g, 57%). 1H NMR (D2O) 2.79 (t, 2H, J=7.2 Hz), 3.08 (t, 2H, J=7.2 Hz), 6.60–6.78 (m, 3H), 7.11 (t, 1H, J=7.7 Hz).
Quantity
10 g
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reactant
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solution
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100 mL
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200 mL
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10 mL
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Yield
57%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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